Benzyl 5-formyl-1H-pyrrole-2-carboxylate
Overview
Description
Benzyl 5-formyl-1H-pyrrole-2-carboxylate (BFPC) is a versatile organic compound used in a wide variety of laboratory experiments and applications. It is a cyclic compound with a five-membered ring containing a nitrogen atom and a carboxyl group. BFPC is a colorless solid at room temperature, and it is soluble in most organic solvents. BFPC has been extensively studied in the past few decades due to its unique properties and potential applications in the fields of organic synthesis, medicinal chemistry, and other areas.
Scientific Research Applications
Synthesis of Pyrroles : Benzyl 5-formyl-1H-pyrrole-2-carboxylate is utilized in the synthesis of pyrroles, which are important intermediates for the production of porphyrins and related compounds (Lash, Bellettini, Bastian, & Couch, 1994).
Microwave-Accelerated Synthesis : This compound can be synthesized using microwave energy, leading to a more efficient, high-yield, and pure product, which is significant in porphyrin and dipyrromethene synthesis (Regourd, Comeau, Beshara, & Thompson, 2006).
Aromaticity Studies : Benzyl 5-formyl-1H-pyrrole-2-carboxylate derivatives have been studied for their aromatic character, contributing to the understanding of the aromaticity in different molecular structures (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Regioselective Synthesis : The compound is used in the regioselective synthesis of pyrroles, providing control over the substitution pattern on the pyrrole ring, which is advantageous for specific organic synthesis applications (Ono, Katayama, Nisyiyama, & Ogawa, 1994).
Spectroscopy Analysis : Studies have been conducted on the spectroscopy analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative of Benzyl 5-formyl-1H-pyrrole-2-carboxylate, revealing insights into its electronic properties and interactions (Singh, Kumar, Tiwari, & Rawat, 2013).
Formylation Reactions : The compound is used in formylation reactions, yielding derivatives like 4-formyl and 5-formyl pyrrole-2-carboxylates, which are important for various organic syntheses (Warashina, Matsuura, Sengoku, Takahashi, Yoda, & Kimura, 2018).
properties
IUPAC Name |
benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHDCJQRTCXNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10775479 | |
Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
CAS RN |
183172-57-8 | |
Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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